6-Chloro-7-fluoroquinoxaline
Overview
Description
6-Chloro-7-fluoroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of chlorine and fluorine atoms in the 6th and 7th positions, respectively, enhances the compound’s chemical properties, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-7-fluoroquinoxaline are viral pathogens. This compound is part of a class of molecules known as quinoxaline derivatives, which have been identified as potential antiviral agents .
Mode of Action
This compound interacts with its viral targets by inhibiting key processes necessary for the virus’s life cycle. In a structure-based drug design approach, the quinoxaline scaffold, which includes this compound, was identified as a core moiety to design potential novel anti-HIV agents .
Biochemical Pathways
This compound affects the biochemical pathways related to viral replication. By inhibiting these pathways, it prevents the virus from multiplying and spreading within the host organism . The downstream effects of this inhibition include a reduction in viral load and a halt in the progression of the viral infection.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of viral replication processes. This disruption can lead to a decrease in the number of viable viral particles and potentially halt the progression of the viral infection .
Biochemical Analysis
Biochemical Properties
6-Chloro-7-fluoroquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of integrase enzymes. Integrase enzymes are crucial for the integration of viral DNA into the host genome, a key step in the replication cycle of many viruses. By inhibiting these enzymes, this compound can effectively prevent viral replication. Additionally, this compound interacts with various proteins and biomolecules, including those involved in the cellular response to viral infections .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in the antiviral response, thereby enhancing the cell’s ability to combat viral infections. Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of integrase enzymes, which prevents the integration of viral DNA into the host genome. This inhibition is achieved through the binding of this compound to the active site of the enzyme, thereby blocking its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that this compound remains stable under various conditions, maintaining its antiviral activity over extended periods. Degradation products may form over time, potentially affecting its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in the context of antiviral responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have also been noted, where a minimum effective dose is required to achieve antiviral activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to antiviral responses. This compound interacts with enzymes and cofactors involved in the metabolism of nucleotides and other biomolecules. By modulating these pathways, this compound can influence the overall metabolic flux and levels of key metabolites, thereby enhancing the cell’s ability to respond to viral infections .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, particularly those involved in the immune response, thereby enhancing its antiviral activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with integrase enzymes and other biomolecules involved in the antiviral response. Targeting signals and post-translational modifications may also direct this compound to specific compartments or organelles, further enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoroquinoxaline typically involves the condensation of 3-chloro-4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Green chemistry principles are often employed to minimize environmental impact, such as using less hazardous solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have enhanced biological activities .
Scientific Research Applications
6-Chloro-7-fluoroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a core structure for developing antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6,7-Dichloroquinoxaline: Similar in structure but with two chlorine atoms instead of one chlorine and one fluorine.
7-Fluoroquinoxaline: Lacks the chlorine atom at the 6th position.
6-Chloroquinoxaline: Lacks the fluorine atom at the 7th position.
Uniqueness: 6-Chloro-7-fluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. This dual substitution pattern makes it a versatile scaffold for developing new therapeutic agents .
Properties
IUPAC Name |
6-chloro-7-fluoroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUNEJYGLQSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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